4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-5-3-12(4-6-13)17(23)19-9-10-21-16(22)8-7-14(20-21)15-2-1-11-24-15/h1-8,11H,9-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOGAYNJCKJZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps, including the formation of the pyridazinone core, introduction of the thiophene ring, and subsequent functionalization to introduce the chloro and benzamide groups. Common synthetic routes may include:
Formation of Pyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to a class of pyridazinone derivatives, characterized by a thiophene ring and a chlorobenzamide structure. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.
- Introduction of the Thiophene Ring : This can be accomplished via cross-coupling reactions using thiophene derivatives.
- Attachment of the Chlorobenzamide Group : This step usually involves nucleophilic substitution reactions where the chlorobenzamide reacts with the pyridazinone intermediate.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of 4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide against various pathogens. For instance, compounds with similar structures have shown promising activity against bacteria and fungi. The mechanism of action often involves inhibition of specific enzymes or modulation of cellular pathways that are critical for microbial survival .
Anticancer Activity
Research has indicated that this compound exhibits potential anticancer properties. It may act by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways. For example, studies have reported that related pyridazinone derivatives can inhibit cell proliferation in human cancer cell lines, suggesting that 4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide may also possess similar effects .
FABP4 Inhibition
One significant application is its role as an inhibitor of Fatty Acid Binding Protein 4 (FABP4), which is implicated in metabolic disorders such as obesity and diabetes. The compound's ability to bind to FABP4 has been demonstrated through molecular docking studies, indicating its potential as a therapeutic agent in managing metabolic diseases .
Neurological Disorders
There is ongoing research into the use of this compound for treating neurological disorders. Its structural properties suggest it may interact with neurotransmitter systems, potentially offering benefits in conditions like depression or anxiety. However, further studies are required to elucidate these effects fully.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in biological responses.
Signal Transduction: The compound could interfere with cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a pyridazinone core with analogues reported in and , but differs in substituents:
Physical Properties
Key Observations :
Crystallographic and Hydrogen-Bonding Profiles
- 4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate (–8): Forms double-stranded chains via O-H⋯N/O hydrogen bonds involving water molecules. The piperidine ring adopts a chair conformation (puckering parameters: q₂ = 0.6994 Å, φ₂ = 88.60°) .
Biological Activity
4-Chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, including synthesis methods, biological evaluations, and structure-activity relationships, to provide a comprehensive overview of its biological activity.
Synthesis and Structural Characteristics
The synthesis of 4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide involves several steps, typically starting from commercially available precursors. The structure features a chlorobenzamide moiety linked to a pyridazine derivative with a thiophene substituent, which is crucial for its biological properties.
Table 1: Structural Formula
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 4-Chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide | C14H13ClN4O2S | 320.79 g/mol |
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiophene group is believed to enhance the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines. For example, in vitro assays showed that the compound could effectively inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
The proposed mechanism involves the inhibition of specific enzymes involved in DNA repair pathways, particularly poly (ADP-ribose) polymerases (PARP). By interfering with these pathways, the compound may lead to increased genomic instability and subsequent cell death in cancerous cells .
Case Studies
- Antimicrobial Evaluation
- Cytotoxicity Assays
Pharmacokinetics and Toxicology
Pharmacokinetic studies predict that the compound possesses favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. However, comprehensive toxicological evaluations are necessary to establish safety parameters before clinical applications can be considered .
Q & A
Q. Basic
- HPLC : Use a C18 column (ACN/water gradient) to detect impurities < 0.1%.
- NMR : Monitor residual solvents (e.g., DMSO-d₆ peaks at δ 2.5).
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
For hydrates, TGA can quantify water content .
How do heterocyclic substituents impact solubility and formulation?
Advanced
The thiophene and pyridazinone groups confer hydrophobicity. Strategies to enhance solubility:
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO for in vitro assays).
- Salt formation : React with HCl to form water-soluble hydrochlorides.
- Prodrug design : Introduce phosphate esters at the amide nitrogen.
Solubility < 1 mg/mL in aqueous buffers is typical; pre-formulation studies with DSC can identify polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
